Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate
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Overview
Description
The compound appears to contain a benzo[d]thiazol-2-yl moiety . Benzo[d]thiazole is a heterocyclic compound, and derivatives of this compound have been found to exhibit diverse biological activities .
Molecular Structure Analysis
The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis of Heterocyclic Systems
Researchers have explored the synthesis of various heterocyclic systems using related compounds. For instance, a study detailed the preparation of methyl 2-[bis(acetyl)ethenyl]aminopropenoate and its reaction with N- and C-nucleophiles to create fused heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997). Another study emphasized the solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole, showcasing operational simplicity and environmental benefits (Bhoi et al., 2016).
Antitumor Activity
A study on the synthesis, structure, and DFT study of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex demonstrated potential antitumor activity against U937 cancer cells. The compounds exhibited significant IC50 values and suggested an intercalative DNA binding mode, indicating their potential as antitumor agents (Bera et al., 2021).
Antibacterial and Antioxidant Activities
The creation of diverse poly-functionalized tri-heterocyclic benzothiazole derivatives was explored, which were characterized by various spectroscopic methods and screened for antibacterial, antioxidant, and antitubercular activities. This research highlights the significance of such compounds in developing new therapeutic agents (El-Haggar et al., 2015).
Tubulin Polymerization Inhibition
Another study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, showcasing promising antiproliferative activity toward human cancer cells. This compound was classified as a tubulin inhibitor through MorphoBase and ChemProteoBase profiling methods, suggesting its role in cancer therapy (Minegishi et al., 2015).
Mechanism of Action
Target of Action
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a complex organic compound that has been associated with a variety of biological activitiesCompounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes like cyclooxygenase-2 (cox-2) .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain .
Result of Action
Based on the potential cox-2 inhibitory activity, it can be inferred that this compound may have anti-inflammatory effects .
Properties
IUPAC Name |
methyl 4-[[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-14(29)28-12-11-17-20(13-28)34-24(21(17)23-26-18-5-3-4-6-19(18)33-23)27-22(30)15-7-9-16(10-8-15)25(31)32-2/h3-10H,11-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVNAXGCAGEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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